2-[(2-cyanophenyl)sulfanyl]-N-(4-methylpyridin-2-yl)benzamide
Description
2-[(2-cyanophenyl)sulfanyl]-N-(4-methylpyridin-2-yl)benzamide is an organic compound with the molecular formula C20H15N3OS It is characterized by the presence of a cyanophenyl group, a sulfanyl linkage, and a benzamide moiety
Properties
IUPAC Name |
2-(2-cyanophenyl)sulfanyl-N-(4-methylpyridin-2-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3OS/c1-14-10-11-22-19(12-14)23-20(24)16-7-3-5-9-18(16)25-17-8-4-2-6-15(17)13-21/h2-12H,1H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMARSVOEYFFWRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC=CC=C2SC3=CC=CC=C3C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(2-cyanophenyl)sulfanyl]-N-(4-methylpyridin-2-yl)benzamide typically involves the following steps:
Formation of the Cyanophenyl Sulfanyl Intermediate: This step involves the reaction of 2-bromobenzonitrile with thiophenol in the presence of a base such as potassium carbonate to form 2-(2-cyanophenylthio)benzene.
Coupling with 4-Methylpyridin-2-amine: The intermediate is then coupled with 4-methylpyridin-2-amine using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Chemical Reactions Analysis
2-[(2-cyanophenyl)sulfanyl]-N-(4-methylpyridin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Coupling agents: EDCI, DCC (dicyclohexylcarbodiimide).
Major products formed from these reactions include sulfoxides, sulfones, and amines.
Scientific Research Applications
2-[(2-cyanophenyl)sulfanyl]-N-(4-methylpyridin-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its potential binding properties.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(2-cyanophenyl)sulfanyl]-N-(4-methylpyridin-2-yl)benzamide is not well-documented. it is likely to involve interactions with specific molecular targets, such as enzymes or receptors, through its functional groups. The cyanophenyl and pyridinyl moieties may play a role in binding to these targets, while the sulfanyl and benzamide groups may contribute to the overall stability and activity of the compound.
Comparison with Similar Compounds
Similar compounds to 2-[(2-cyanophenyl)sulfanyl]-N-(4-methylpyridin-2-yl)benzamide include:
2-[(2-cyanophenyl)sulfanyl]-N-phenylbenzamide: This compound has a phenyl group instead of the 4-methylpyridin-2-yl group.
2-[(2-cyanophenyl)sulfanyl]-N-(2-naphthyl)benzamide: This compound has a naphthyl group instead of the 4-methylpyridin-2-yl group.
2-[(2-cyanophenyl)sulfanyl]-N-(prop-2-en-1-yl)benzamide: This compound has a prop-2-en-1-yl group instead of the 4-methylpyridin-2-yl group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique binding properties and reactivity compared to its analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
